molecular formula C8H5ClF4O2S B1407767 4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride CAS No. 1706458-75-4

4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride

Cat. No. B1407767
CAS RN: 1706458-75-4
M. Wt: 276.64 g/mol
InChI Key: AXEBTPWUQLABQB-UHFFFAOYSA-N
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Description

This compound, also known as 4-Methyl-3-trifluoromethyl-benzenesulfonyl chloride, is a chemical with the CAS Number: 151258-36-5 . It has a molecular weight of 258.65 and is typically an orange liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClF3O2S/c1-5-2-3-6 (15 (9,13)14)4-7 (5)8 (10,11)12/h2-4H,1H3 . This indicates that the compound contains carbon, hydrogen, chlorine, fluorine, oxygen, and sulfur atoms.


Physical And Chemical Properties Analysis

This compound is an orange liquid . It is stored at room temperature and has a molecular weight of 258.65 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Novel Compounds : 4-Fluorobenzenesulfonyl chloride is used in the synthesis of various novel compounds, such as N-substituted phenyl benzenesulfonylureas, demonstrating its versatility in organic synthesis (Ta-n, 2015).
  • Crystal and Molecular-Electronic Structure Analysis : Researchers have synthesized new structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, including 4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride, and analyzed their crystal and molecular structures, demonstrating the compound's potential in studying molecular-electronic interactions (Rublova et al., 2017).

Electrostatische Aktivierung and SNAr-Reactivity

  • Electrostatic Activation of SNAr-Reactivity : This compound has been studied for its role in electrostatic activation of SNAr (nucleophilic aromatic substitution) reactivity. It transforms into corresponding N-sulfonylpyridinium triflates, indicating its potential in facilitating mild condition SNAr reactions (Weiss & Pühlhofer, 2001).

Spectral and Luminescence Properties

  • Investigation of Spectral and Luminescence Properties : The compound's derivatives have been used to study spectral and luminescence properties, contributing to understanding the electronic effects on molecular π-electron systems (Fedyunyaeva & Shershukov, 1993).

Fluorescent Probe Development

  • Development of Fluorescent Probes : Derivatives of this compound have been used in the development of fluorescent probes for detecting various substances, showcasing its application in analytical chemistry (Yang et al., 2010).

Photochemical Studies

  • Photochemical Analysis : The compound has been involved in studies related to photochemistry, particularly in analyzing photophysical processes in different conditions, which aids in the understanding of photochemical behaviors of similar compounds (Al-ani, 1973).

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage . It is recommended to not breathe its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . It should be used only outdoors or in a well-ventilated area .

Mechanism of Action

    Target of Action

    It is known that this compound is used as an organic sulfonylating agent , which suggests that its targets could be various biological molecules that undergo sulfonylation.

    Mode of Action

    The compound interacts with its targets through a process known as sulfonylation . Sulfonylation is a type of chemical reaction where a sulfonyl group is introduced into a molecule. This can result in significant changes to the molecule’s properties, such as its reactivity, solubility, and binding affinity.

    Action Environment

    Environmental factors such as temperature, pH, and the presence of other reactive species can influence the action, efficacy, and stability of 4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride . For instance, it is sensitive to moisture , which means its stability and reactivity could be affected by humidity levels in the environment.

Biochemical Analysis

Biochemical Properties

4-Fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrroles via palladium-catalyzed desulfitative arylation . This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The nature of these interactions often involves the formation of covalent bonds with the sulfonyl chloride group, leading to the activation or inhibition of specific biochemical pathways.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in metabolic processes, leading to alterations in cellular energy production and utilization . Additionally, this compound can modulate the expression of genes related to cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the sulfonyl chloride group to nucleophilic sites on biomolecules, such as amino acids in proteins . This binding can lead to the inhibition or activation of enzymes, depending on the specific interaction. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be sensitive to moisture and should be stored under inert gas conditions to maintain its stability . Over time, degradation products may form, which can influence the long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain concentration is required to elicit a measurable response. Toxic or adverse effects, such as cellular toxicity and organ damage, can occur at high doses, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound can influence metabolic flux and alter the levels of specific metabolites. For example, it may inhibit enzymes involved in the breakdown of certain substrates, leading to the accumulation of intermediate metabolites. Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its biochemical activity and overall efficacy in experimental applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . Targeting signals and post-translational modifications may direct the compound to particular organelles or compartments within the cell. Understanding the subcellular localization of this compound is essential for optimizing its use in biochemical research and therapeutic applications.

properties

IUPAC Name

4-fluoro-3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O2S/c1-4-2-5(16(9,14)15)3-6(7(4)10)8(11,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEBTPWUQLABQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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